molecular formula C28H19IN2O B4883002 3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one

3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one

Cat. No.: B4883002
M. Wt: 526.4 g/mol
InChI Key: VQQYMPGBTGRFNS-UHFFFAOYSA-N
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Description

3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one is a complex organic compound with a unique structure that includes an indene core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-iodobenzaldehyde with aniline derivatives under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions to form the indene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[(3-Bromophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
  • 3-[4-[(3-Chlorophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
  • 3-[4-[(3-Fluorophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one

Uniqueness

The uniqueness of 3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one lies in its iodine substitution, which can significantly influence its reactivity and biological activity compared to its halogenated analogs .

Properties

IUPAC Name

3-[4-[(3-iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19IN2O/c29-21-10-6-7-19(17-21)18-30-22-13-15-23(16-14-22)31-27-24-11-4-5-12-25(24)28(32)26(27)20-8-2-1-3-9-20/h1-18,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQYMPGBTGRFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)N=CC4=CC(=CC=C4)I)C5=CC=CC=C5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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